Flurbiprofen Glucuronide

説明

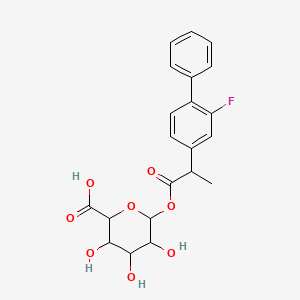

“6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid” is a structurally complex oxane-derived carboxylic acid featuring a trihydroxyoxane backbone with a propanoyloxy substituent at position 4. The propanoyloxy group is further substituted with a 3-fluoro-4-phenylphenyl moiety, distinguishing it from related compounds. This molecule’s core structure—a six-membered oxane ring with hydroxyl and carboxylic acid groups—is shared with several metabolites and bioactive compounds, but its unique fluorinated biphenyl side chain likely confers distinct physicochemical and biological properties.

特性

CAS番号 |

91683-37-3 |

|---|---|

分子式 |

C21H21FO8 |

分子量 |

420.4 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6S)-6-[2-(3-fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H21FO8/c1-10(12-7-8-13(14(22)9-12)11-5-3-2-4-6-11)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h2-10,15-18,21,23-25H,1H3,(H,26,27)/t10?,15-,16-,17+,18-,21-/m0/s1 |

InChIキー |

PLPQBSOCUVSKTP-DHOLTFTNSA-N |

同義語 |

1-(2-Fluoro-α-methyl[1,1’-biphenyl]-4-acetate)-β-D-glucopyranuronic Acid; Flurbiprofen Glucuronide; |

製品の起源 |

United States |

生物活性

6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, also referred to as Flurbiprofen acyl-β-D-glucuronide, is a compound of interest in pharmacology due to its potential therapeutic benefits and biological activities. This article explores the biological mechanisms, pharmacokinetics, and therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound's structure includes a fluoro-substituted phenyl group and a carboxylic acid moiety, which are critical for its biological activity. The molecular formula is with a molecular weight of approximately 420.39 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C21H21F O8 |

| Molecular Weight | 420.39 g/mol |

| CAS Number | 91683-37-3 |

| Solubility | Soluble in organic solvents |

Biological Activity

The biological activity of Flurbiprofen acyl-β-D-glucuronide is primarily linked to its role as an analgesic and anti-inflammatory agent. It acts through several mechanisms:

- Inhibition of Cyclooxygenase (COX) Enzymes : The compound inhibits COX-1 and COX-2 enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain .

- Anti-inflammatory Effects : Studies have shown that Flurbiprofen reduces inflammation in various models, including carrageenan-induced paw edema in rats, demonstrating its efficacy in managing inflammatory conditions .

- Analgesic Properties : Clinical studies indicate that the compound effectively alleviates pain associated with conditions such as arthritis and postoperative pain .

Pharmacokinetics

The pharmacokinetic profile of Flurbiprofen acyl-β-D-glucuronide reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Rapidly absorbed following administration.

- Distribution : The compound exhibits high tissue permeability and binds significantly to plasma proteins.

- Metabolism : Primarily metabolized in the liver through conjugation with glucuronic acid.

- Excretion : Excreted mainly through urine as glucuronide conjugates.

Case Studies

Recent research has highlighted the effectiveness of Flurbiprofen acyl-β-D-glucuronide in various therapeutic contexts:

- Postoperative Pain Management : A randomized controlled trial evaluated the efficacy of Flurbiprofen in managing postoperative pain in patients undergoing orthopedic surgery. Results indicated a significant reduction in pain scores compared to placebo .

- Chronic Inflammatory Conditions : In a cohort study involving patients with rheumatoid arthritis, participants receiving Flurbiprofen reported improved joint function and reduced swelling after 12 weeks of treatment .

類似化合物との比較

Key Structural Differences :

- Aromatic vs.

- Hydroxylation Patterns: Liverwort-derived analogs with additional phenolic hydroxyl groups may influence antioxidant capacity or solubility .

Physicochemical Properties

- Metabolic Stability: Fluorination may slow oxidative metabolism compared to non-fluorinated phenylpropanoyl derivatives, as seen in glucuronidated metabolites like clofibric acid-d4 acyl-β-D-glucuronide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。